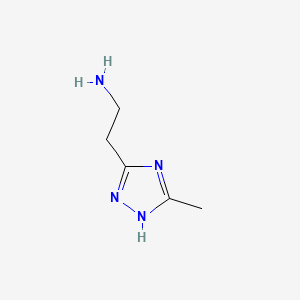
2-(5-甲基-4H-1,2,4-三唑-3-基)乙胺
描述
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a triazole derivative that has been synthesized using different methods.
科学研究应用
三唑衍生物概述
三唑衍生物,包括2-(5-甲基-4H-1,2,4-三唑-3-基)乙胺,由于其多样化的生物活性在药物化学领域引起了重要关注。这些化合物已被研究用于治疗各种疾病,并作为新药物开发的关键组成部分。
治疗应用
三唑衍生物以其广泛的治疗应用而闻名。它们显示出作为抗微生物、抗真菌、抗氧化剂、抗炎和抗病毒剂的潜力。它们的化学结构允许开发具有增强生物活性的新化合物,可能导致对各种疾病的新治疗方法。
化学合成的进展
三唑衍生物的合成,包括特定的化合物,在物理化学性质和生物活性方面取得了相当大的进展,各种方法被开发用于增强它们的生物活性。这些合成进展有助于在药物发现和其他科学应用中探索基于三唑的化合物。
在材料科学中的应用
除了药用应用外,三唑衍生物还在材料科学中发现了用途,作为防腐剂和耐热聚合物开发中的组分。它们的化学稳定性和与金属表面的相互作用使它们在保护材料免受降解和增强各种产品的耐久性方面具有价值。
在燃料电池技术中的作用
最近的研究还强调了三唑衍生物在燃料电池技术中的潜力,特别是在质子导电膜的开发中。这些化合物可以通过增加离子导电性和提供高热和电化学稳定性显著改善燃料电池的性能。
未来方向
The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
作用机制
Target of Action
The primary targets of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, also known as Iem 813, are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
This interaction can alter the function of the target proteins, potentially influencing various cellular processes .
Biochemical Pathways
Given its targets, it may influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it may influence cell growth, proliferation, and survival .
生化分析
Biochemical Properties
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions are crucial for regulating various cellular processes, including metabolism and cell survival. The compound’s ability to form hydrogen bonds and its lipophilicity contribute to its biochemical properties .
Cellular Effects
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Additionally, the compound’s interaction with PARP-1 can lead to cell dysfunction or necrotic cell death when overactivated .
Molecular Mechanism
The molecular mechanism of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to serine/threonine-protein kinases and glycogen synthase kinase-3 beta, modulating their activity . These interactions result in the regulation of metabolic and proliferative processes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular processes, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization is crucial for its activity and function within the cell .
属性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOHMVWLBLDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209892 | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-32-6 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813)?
A: IEM-813 acts as a selective agonist of histamine H1 receptors [, , ]. This means it binds to and activates these receptors, mimicking the effects of histamine at these specific sites.
Q2: How does the activity of IEM-813 compare to histamine at different histamine receptor subtypes?
A: Studies have shown that IEM-813 displays a greater affinity for H1 receptors, particularly those found in the gut, compared to H2 receptors located in the stomach and atrium []. This selectivity towards H1 receptors differentiates its action from histamine, which can activate both H1 and H2 receptors.
Q3: Can IEM-813 influence histamine secretion in the stomach?
A: Research suggests that IEM-813, despite being a selective H1 agonist, does not suppress histamine secretion in the stomach [, ]. This finding suggests that H1 receptors do not play a significant role in regulating histamine secretion in the gastric mucosa.
Q4: Does IEM-813 have any effect on estrogen-induced suppression of compensatory ovarian hypertrophy (COH)?
A: Interestingly, administration of IEM-813 has been observed to prevent the suppressive effects of diethylstilbestrol (a synthetic estrogen) on COH in rats []. This suggests a potential interaction between histaminergic pathways and estrogenic signaling in the regulation of ovarian function, although the exact mechanisms remain to be fully elucidated.
Q5: Are there any structural differences between IEM-813 and other 3-(beta-aminoethyl)-1,2,4-triazole derivatives that could explain their varying receptor selectivity?
A: While the provided research doesn't delve into the specific structural nuances responsible for receptor selectivity, it highlights that subtle modifications within the 3-(beta-aminoethyl)-1,2,4-triazole scaffold can significantly alter the affinity towards H1 and H2 receptors [, ]. For example, IEM-759, another derivative, demonstrates a greater preference for H2 receptors. This emphasizes the importance of structure-activity relationships in this class of compounds. Further research is needed to pinpoint the exact structural features dictating the selectivity of IEM-813 towards H1 receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
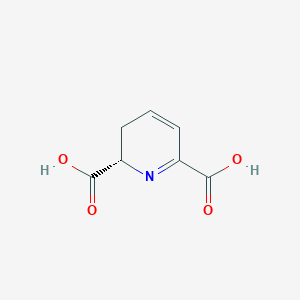
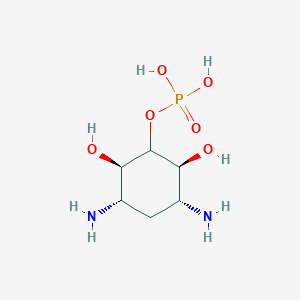

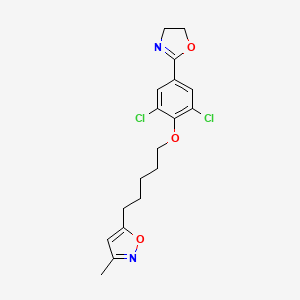
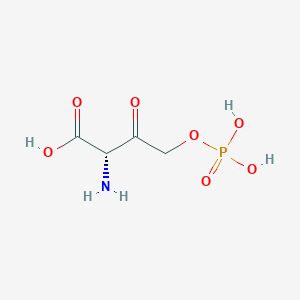
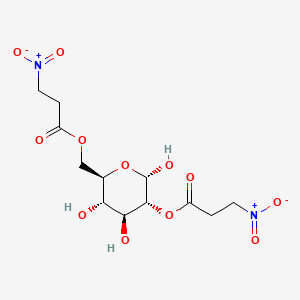
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)



![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)

![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
